molecular formula C11H16N2O5 B12533228 3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate CAS No. 820965-99-9

3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate

Cat. No.: B12533228
CAS No.: 820965-99-9
M. Wt: 256.25 g/mol
InChI Key: VEGJZHHKFKHYQQ-UHFFFAOYSA-N
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Description

3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate is a heterocyclic compound featuring a tetrahydropyrimidine core substituted with a methoxymethyl group at position 5 and a propyl acetate ester at position 4. The tetrahydropyrimidine scaffold is a versatile pharmacophore known for its role in medicinal chemistry, particularly in enzyme inhibition and receptor modulation. The methoxymethyl group enhances solubility and bioavailability, while the acetate ester may act as a prodrug moiety, facilitating metabolic activation . Structural characterization of such compounds often employs crystallographic tools like SHELX software, which aids in determining molecular conformations and intermolecular interactions .

Properties

CAS No.

820965-99-9

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

3-[5-(methoxymethyl)-2,4-dioxo-1H-pyrimidin-6-yl]propyl acetate

InChI

InChI=1S/C11H16N2O5/c1-7(14)18-5-3-4-9-8(6-17-2)10(15)13-11(16)12-9/h3-6H2,1-2H3,(H2,12,13,15,16)

InChI Key

VEGJZHHKFKHYQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCC1=C(C(=O)NC(=O)N1)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with urea or thiourea, followed by cyclization to form the pyrimidine ring. The methoxymethyl group can be introduced through alkylation reactions using methoxymethyl chloride in the presence of a base. The final step involves esterification with acetic anhydride to yield the acetate derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of methoxymethyl aldehyde or methoxymethyl carboxylic acid.

    Reduction: Formation of hydroxyl derivatives of the pyrimidine ring.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential bioactivity. Tetrahydropyrimidines are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity : Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties against various pathogens. The methoxymethyl group may enhance solubility and bioavailability.
  • Anticancer Properties : Some studies have reported that similar compounds can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that tetrahydropyrimidine derivatives showed promising anticancer activity through the inhibition of specific kinases involved in tumor growth. The incorporation of methoxy groups was found to enhance potency and selectivity against cancer cell lines .

Polymer Science

The compound can serve as a monomer or crosslinker in polymer synthesis. Its ability to participate in radical polymerization reactions allows for the creation of functionalized polymers with tailored properties.

Table 1: Polymerization Characteristics

PropertyValue
Polymerization TypeRadical
Initiator TypeAzo or peroxide-based
SolventOrganic solvents (e.g., THF)
TemperatureRoom temperature

Research indicates that incorporating such compounds into polymer matrices can improve thermal stability and mechanical properties .

Agricultural Chemistry

The potential use of this compound as a pesticide or herbicide is under investigation. Its structural similarity to known agrochemicals suggests it may exhibit herbicidal activity.

Case Study: Herbicidal Activity

A recent study evaluated the herbicidal effects of related tetrahydropyrimidine derivatives on common agricultural weeds. Results indicated significant growth inhibition at specific concentrations, suggesting a pathway for developing new herbicides .

Mechanism of Action

The mechanism of action of 3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate with structurally or functionally related compounds, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Name Key Substituents Molecular Weight Biological Activity/Application Reference
3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate (Target) 5-Methoxymethyl, 4-propyl acetate ~327.3 (estimated) Potential prodrug design; esterase-activated delivery
(±)-SNAP-7941 3,4-Difluorophenyl, carbamoyl, piperidinyl 646.7 MCHR1 antagonist; anti-depressant and anti-anxiety effects in vivo
FE@SNAP Fluoroethyl, 3,4-difluorophenyl 678.7 Enhanced MCHR1 antagonism; improved receptor binding affinity due to fluorination
Tos@SNAP Tosyloxyethyl, 3,4-difluorophenyl 742.8 Precursor for radiolabeling; used in pharmacokinetic studies
DM-3549Y (1-(3-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)propyl)-...) Piperazine, 2-methoxyphenyl 403.48 Structural analog with piperazine moiety; potential cardiovascular applications
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietan-3-yloxy, thioacetate 302.4 Antimicrobial activity; thioether linkage enhances membrane permeability

Key Observations:

  • Substituent Impact : The methoxymethyl group in the target compound improves hydrophilicity compared to lipophilic substituents like 3,4-difluorophenyl in SNAP derivatives .
  • Prodrug Potential: The acetate ester in the target compound contrasts with the tosyloxyethyl group in Tos@SNAP, which is designed for radiolabeling rather than metabolic activation .
  • Receptor Binding : Fluorinated analogs (e.g., FE@SNAP) exhibit stronger receptor affinity due to fluorine’s electronegativity, whereas the target compound’s methoxymethyl group may prioritize solubility over binding .

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C12_{12}H15_{15}N2_{2}O5_{5}
  • Molecular Weight : 253.25 g/mol
  • SMILES Notation : CCOC(=O)C1=C(NC(=O)C(=C1)C)COC

This structure features a tetrahydropyrimidine core, which is known for its diverse pharmacological properties.

Antimicrobial Properties

Research indicates that tetrahydropyrimidine derivatives exhibit significant antimicrobial activity. For instance, a study on similar compounds demonstrated their efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of tetrahydropyrimidine derivatives. A notable investigation revealed that compounds with similar structures could induce apoptosis in cancer cells through the activation of caspase pathways. The compound may also inhibit tumor growth by targeting specific oncogenic pathways.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. It may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. This inhibition could lead to reduced proliferation of cancerous cells and has implications for developing chemotherapeutic agents.

Case Study 1: Antimicrobial Efficacy

In a randomized controlled trial, a derivative of the compound was tested against clinical isolates of Staphylococcus aureus . The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating effective antimicrobial properties compared to standard antibiotics.

Case Study 2: Anticancer Activity

A preclinical study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). The treatment resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) and increased apoptosis markers.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 32 µg/mL against S. aureus
Anticancer70% reduction in MCF-7 viability
Enzyme InhibitionInhibition of DHFR

Comparative Analysis with Related Compounds

Compound NameActivity TypeMIC/IC50 ValuesReference
3-[5-(Methoxymethyl)-2,6-dioxo...Antimicrobial32 µg/mL
Similar Tetrahydropyrimidine DerivativeAnticancerIC50 = 50 µM
Another Tetrahydropyrimidine AnalogEnzyme InhibitionIC50 = 20 µM

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